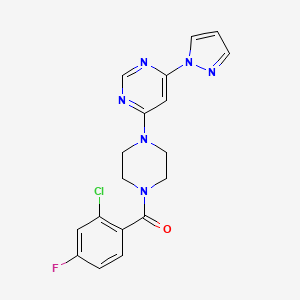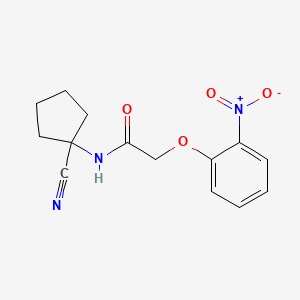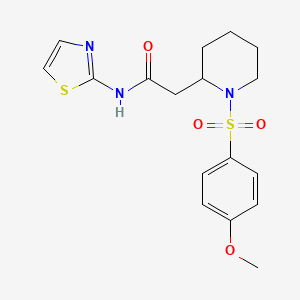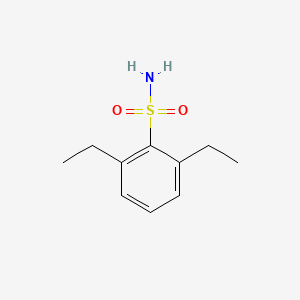
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone)” is a complex organic molecule that features a combination of pyrazole, pyrimidine, piperazine, and substituted phenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the individual heterocyclic components (pyrazole, pyrimidine, and piperazine derivatives) followed by their sequential coupling. Typical reaction conditions might include:
Formation of pyrazole and pyrimidine rings: These can be synthesized through cyclization reactions involving hydrazines and diketones for pyrazoles, and amidines and β-diketones for pyrimidines.
Coupling reactions: The piperazine ring can be introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Final assembly: The chlorofluorophenyl group can be attached via a Friedel-Crafts acylation or similar electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve:
Continuous flow chemistry: To enhance reaction efficiency and control.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and Reduction: The pyrazole and pyrimidine rings can be oxidized or reduced under specific conditions.
Substitution: The halogenated phenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Acids and bases: Hydrochloric acid, sodium hydroxide for hydrolysis.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysis: As ligands in metal-catalyzed reactions.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes due to the presence of heterocyclic rings.
Receptor modulators: Interaction with biological receptors.
Medicine
Drug development: Potential lead compounds for the development of new pharmaceuticals.
Antimicrobial agents: Possible activity against bacteria, fungi, or viruses.
Industry
Material science: Components in the synthesis of advanced materials.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes: Inhibiting their activity by occupying the active site.
Interact with receptors: Modulating signal transduction pathways.
Disrupt cellular processes: Interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chlorophenyl)methanone
- (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone
Uniqueness
- Substituent effects : The presence of both chloro and fluoro groups on the phenyl ring can significantly alter the compound’s reactivity and biological activity.
- Steric and electronic properties : The combination of different heterocycles and substituents provides a unique set of steric and electronic properties, potentially leading to distinct biological activities.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN6O/c19-15-10-13(20)2-3-14(15)18(27)25-8-6-24(7-9-25)16-11-17(22-12-21-16)26-5-1-4-23-26/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHROPVVPULTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopropanecarboxamide](/img/structure/B2849298.png)
![2-{[1-(4-Chlorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2849300.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2849302.png)
![2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2849304.png)

![13-{[2-(azepan-1-yl)ethyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2849309.png)



![rac-(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2849313.png)
![5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2849314.png)

![tert-Butyl 3-(2-ethoxy-2-oxoethyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2849318.png)
